6-Isopropylindole-3-carboxaldehyde

Description

BenchChem offers high-quality 6-Isopropylindole-3-carboxaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Isopropylindole-3-carboxaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

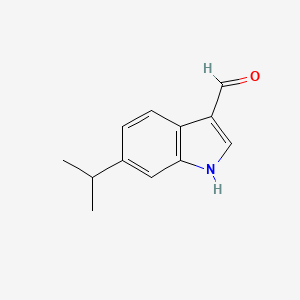

Structure

3D Structure

Properties

IUPAC Name |

6-propan-2-yl-1H-indole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c1-8(2)9-3-4-11-10(7-14)6-13-12(11)5-9/h3-8,13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAJUTJHDGBYGSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=C(C=C1)C(=CN2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170489-34-6 | |

| Record name | 6-Isopropylindole-3-carboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Biological Activity & Therapeutic Potential of 6-Isopropylindole-3-Carboxaldehyde Derivatives

Part 1: Executive Summary

6-Isopropylindole-3-carboxaldehyde (CAS: 170489-34-6) represents a specialized scaffold in the indole-based drug discovery pipeline. Unlike the ubiquitous unsubstituted indole-3-carboxaldehyde, the 6-isopropyl variant offers a distinct physicochemical profile characterized by enhanced lipophilicity and steric bulk at the benzenoid ring.

While the parent aldehyde itself exhibits limited direct antimicrobial efficacy compared to its prenylated counterparts, it serves as a critical pharmacophore generator . It is the primary precursor for synthesizing lipophilic Schiff bases, thiosemicarbazones, and hydrazones that target hydrophobic binding pockets in enzymes such as Cyclooxygenase-2 (COX-2) , Tubulin , and Tyrosinase .

This guide details the synthesis, structure-activity relationships (SAR), and biological evaluation protocols for derivatives of this scaffold, positioning it as a tool for modulating membrane permeability and target selectivity.

Part 2: Chemical Foundation & Synthesis[1][2][3]

The Strategic Advantage of the C6-Isopropyl Group

The introduction of an isopropyl group at the C6 position of the indole ring alters the molecular landscape in two critical ways:

-

Lipophilicity (logP): Increases the partition coefficient, potentially enhancing blood-brain barrier (BBB) penetration and cellular uptake compared to 6-methyl or unsubstituted analogs.

-

Steric Occlusion: The bulky isopropyl group can occupy larger hydrophobic sub-pockets (e.g., the valine-523 channel in COX-2), potentially improving selectivity over COX-1.

Synthetic Pathway

The synthesis of the title compound typically proceeds via the Vilsmeier-Haack formylation of 6-isopropylindole. The precursor, 6-isopropylindole, can be synthesized via the Leimgruber-Batcho method or cyclization of semicarbazones (as detailed in Patent US4454337A).

Workflow Diagram: Synthesis of 6-Isopropylindole-3-Carboxaldehyde

Caption: Step-wise synthesis from nitro-toluene precursors to the target aldehyde via Leimgruber-Batcho indole synthesis and Vilsmeier formylation.

Part 3: Biological Activity & Pharmacological Profiles[1][4]

Anticancer Activity (Cytotoxicity)

The aldehyde group at C3 is a reactive "warhead" precursor. When condensed with thiosemicarbazides , the resulting thiosemicarbazones exhibit potent cytotoxicity.

-

Mechanism : The N-N-S tridentate ligand system chelates transition metals (Cu, Fe), inhibiting Ribonucleotide Reductase , the rate-limiting enzyme in DNA synthesis.

-

Target Specificity : The 6-isopropyl group enhances binding affinity to the colchicine-binding site of tubulin due to hydrophobic interactions, leading to cell cycle arrest at the G2/M phase.

-

Key Derivative : 6-isopropylindole-3-carboxaldehyde thiosemicarbazone.

Anti-Inflammatory (COX-2 Inhibition)

Indole derivatives are classic scaffolds for NSAIDs (e.g., Indomethacin).

-

SAR Insight : The COX-2 active site contains a larger hydrophobic side pocket than COX-1. The bulky 6-isopropyl substituent is hypothesized to fit into this pocket more effectively than smaller substituents, potentially conferring COX-2 selectivity .

-

Protocol : Screening is performed using purified ovine COX-1 and recombinant human COX-2 enzymes.

Antimicrobial Profile

-

Direct Activity : The free aldehyde (6-isopropylindole-3-carboxaldehyde) exhibits negligible antifungal activity compared to 6-prenylindole. This highlights the importance of the double bond geometry in the prenyl group for direct antifungal effects.

-

Derivatized Activity : Conversion to hydrazone derivatives (e.g., with isonicotinic acid hydrazide) restores potent antitubercular and antibacterial activity by facilitating cell wall penetration.

Part 4: Experimental Protocols

Protocol A: Synthesis of 6-Isopropylindole-3-Carboxaldehyde

Note: All reactions must be performed under an inert nitrogen atmosphere.

-

Reagent Prep : Cool DMF (3.0 eq) to 0°C in a round-bottom flask.

-

Vilsmeier Reagent : Add POCl₃ (1.2 eq) dropwise over 30 minutes. Stir for 30 mins at 0°C until a yellow/orange salt forms.

-

Addition : Dissolve 6-isopropylindole (1.0 eq) in minimal DMF and add dropwise to the Vilsmeier reagent.

-

Reaction : Warm to room temperature (25°C) and stir for 2 hours. Monitor by TLC (Hexane:EtOAc 7:3).

-

Hydrolysis : Pour the reaction mixture over crushed ice (200g). Basify to pH 9-10 with 5M NaOH solution.

-

Workup : The product will precipitate as a solid. Filter, wash with water, and recrystallize from ethanol.

-

Expected Yield: 85-92%.

-

Appearance: Pale yellow solid.

-

Protocol B: In Vitro Cytotoxicity Assay (MTT)

Objective : Determine IC50 values against HeLa and MCF-7 cancer cell lines.

-

Seeding : Plate cells (5 × 10³ cells/well) in 96-well plates and incubate for 24h.

-

Treatment : Dissolve the derivative (e.g., thiosemicarbazone) in DMSO. Prepare serial dilutions (0.1 µM to 100 µM). Add to wells (final DMSO < 0.1%).

-

Incubation : Incubate for 48h at 37°C, 5% CO₂.

-

MTT Addition : Add 20 µL MTT solution (5 mg/mL in PBS) to each well. Incubate for 4h.

-

Solubilization : Remove media. Add 100 µL DMSO to dissolve formazan crystals.

-

Measurement : Read absorbance at 570 nm. Calculate IC50 using non-linear regression.

Part 5: Structure-Activity Relationship (SAR) Analysis

The following diagram illustrates how modifications to the 6-isopropylindole-3-carboxaldehyde core influence biological targets.

Caption: SAR map highlighting the functional roles of the C3, C6, and N1 positions in determining therapeutic outcomes.

Part 6: References

-

Sigma-Aldrich. (n.d.). 6-Isopropylindole-3-carboxaldehyde Product Specification. Retrieved from

-

Salman, A. S., et al. (2015). "Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives." International Journal of Organic Chemistry, 5, 81-99. Retrieved from

-

Bingül, M., et al. (2016). "Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase Activity." Afyon Kocatepe University Journal of Sciences. Retrieved from

-

US Patent 4454337A. (1984). "Semicarbazide intermediates for preparing 4-substituted indoles." Retrieved from

-

Li, S. M. (2010). "Prenylated indole derivatives from fungi: structure diversity, biological activities, biosynthesis and chemoenzymatic synthesis."[1] Natural Product Reports. (Contextualizing the lack of antifungal activity in non-prenylated isopropyl variants). Retrieved from

Sources

A-Technical-Guide-to-the-Synthesis-of-Serotonin-Receptor-Modulators-from-6-Isopropylindole-Precursors

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of pharmacologically active compounds.[1][2] This guide provides an in-depth technical overview of the synthetic strategies for developing novel serotonin (5-HT) receptor modulators, starting from the 6-isopropylindole core. The rationale for focusing on this specific precursor lies in the unique lipophilic and steric properties imparted by the 6-isopropyl group, which can significantly influence receptor affinity, selectivity, and pharmacokinetic profiles. We will explore the synthesis of the 6-isopropylindole scaffold itself, followed by a detailed examination of key functionalization reactions at the N1 and C3 positions to generate diverse chemical entities, including tryptamine and N-arylsulfonylindole derivatives. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold for the discovery of next-generation therapeutics targeting the serotonergic system.

Introduction: The Serotonergic System and the Indole Scaffold

The serotonergic system, comprising serotonin (5-hydroxytryptamine, 5-HT) and its fourteen distinct receptor subtypes, is a critical regulator of a wide array of physiological and neuropsychological processes.[3] Dysregulation of this system is implicated in numerous disorders, including depression, anxiety, schizophrenia, and migraines, making 5-HT receptors prime targets for therapeutic intervention.[4]

The indole ring is a recurring motif in both endogenous ligands (like serotonin itself) and a multitude of approved drugs.[5][6] Its electron-rich nature and geometric structure allow it to participate in various non-covalent interactions with biological targets, such as hydrogen bonding, π-π stacking, and hydrophobic interactions.[2] The strategic placement of substituents on the indole core is a fundamental approach in medicinal chemistry to fine-tune a molecule's structure-activity relationship (SAR), thereby optimizing its potency, selectivity, and drug-like properties. The 6-isopropyl substituent, in particular, offers a compelling modification to enhance lipophilicity, potentially improving blood-brain barrier penetration, and to probe specific hydrophobic pockets within the receptor binding site.

Caption: Overview of a serotonergic synapse.

Synthesis of the 6-Isopropylindole Core

The foundational step in this synthetic endeavor is the efficient construction of the 6-isopropylindole scaffold. While numerous methods for indole synthesis exist, the Fischer indole synthesis remains one of the most robust and widely adopted strategies due to its reliability and tolerance for a range of substituents.[7][8][9]

The synthesis commences with the reaction of (4-isopropylphenyl)hydrazine with a suitable ketone or aldehyde under acidic conditions.[7][10] The choice of the carbonyl partner determines the substitution pattern at the C2 and C3 positions of the resulting indole. For producing the unsubstituted indole core, pyruvic acid can be used, which after cyclization, can be decarboxylated.

Caption: General synthetic workflow for modulator synthesis.

Experimental Protocol 1: Fischer Indole Synthesis of 6-Isopropyl-1H-indole

Objective: To synthesize the core heterocyclic precursor, 6-isopropyl-1H-indole.

Materials:

-

(4-isopropylphenyl)hydrazine hydrochloride

-

Pyruvic acid

-

Polyphosphoric acid (PPA) or Zinc Chloride (ZnCl₂)

-

Ethanol

-

Toluene

-

Sodium bicarbonate solution (saturated)

-

Brine

Procedure:

-

Hydrazone Formation: In a round-bottom flask, dissolve (4-isopropylphenyl)hydrazine hydrochloride (1.0 eq) in ethanol. Add pyruvic acid (1.1 eq) dropwise to the solution at room temperature. Stir the mixture for 2-3 hours until precipitation of the corresponding hydrazone is complete.

-

Filtration: Filter the resulting solid phenylhydrazone, wash with cold ethanol, and dry under vacuum.

-

Cyclization: Add the dried hydrazone to polyphosphoric acid (PPA) at 80-90 °C with vigorous mechanical stirring. Heat the mixture to 120-130 °C for 1-2 hours. Note: This step is exothermic and should be performed with caution in a well-ventilated fume hood.

-

Work-up: Cool the reaction mixture and carefully quench by pouring it onto crushed ice. Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is ~7-8.

-

Extraction: Extract the aqueous mixture with toluene or ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic phase under reduced pressure. The resulting crude product, 2-carboxy-6-isopropylindole, is then decarboxylated by heating in quinoline with copper powder to yield 6-isopropyl-1H-indole. Purify the final product by column chromatography on silica gel.

Elaboration of the 6-Isopropylindole Scaffold

With the core scaffold in hand, the subsequent steps involve strategic functionalization to introduce the necessary pharmacophoric elements for serotonin receptor modulation. The C3 and N1 positions are the most common sites for modification.[11]

C3-Functionalization: Gateway to Tryptamines

The C3 position of indole is highly nucleophilic and serves as the primary site for electrophilic substitution.[11] The Vilsmeier-Haack reaction is a classic and highly efficient method for introducing a formyl (-CHO) group at this position, yielding 6-isopropyl-1H-indole-3-carbaldehyde, a pivotal intermediate.[12][13][14]

This aldehyde is a versatile precursor for constructing the tryptamine side chain. A common and effective route is the Henry reaction (nitroaldol reaction), where the aldehyde is condensed with nitromethane to form a 3-(2-nitrovinyl)indole intermediate.[15][16][17] Subsequent reduction of this intermediate yields the desired tryptamine. While lithium aluminum hydride (LiAlH₄) is a powerful reducing agent, a milder and often higher-yielding alternative involves a two-step reduction using sodium borohydride (NaBH₄) first to saturate the double bond, followed by reduction of the nitro group using a combination of NaBH₄ and a nickel catalyst like Ni(OAc)₂.[15]

Caption: Key reaction pathway for tryptamine synthesis.

Experimental Protocol 2: Synthesis of 2-(6-Isopropyl-1H-indol-3-yl)ethan-1-amine

Objective: To synthesize a primary tryptamine derivative from 6-isopropyl-1H-indole-3-carbaldehyde.

Materials:

-

6-isopropyl-1H-indole-3-carbaldehyde

-

Nitromethane (CH₃NO₂)

-

Ammonium acetate

-

Sodium borohydride (NaBH₄)

-

Nickel(II) acetate tetrahydrate (Ni(OAc)₂·4H₂O)

-

Methanol, Acetonitrile

-

Acetic acid

Procedure:

-

Henry Reaction: To a solution of 6-isopropyl-1H-indole-3-carbaldehyde (1.0 eq) in acetic acid, add nitromethane (5.0 eq) and ammonium acetate (1.5 eq). Reflux the mixture for 2-4 hours. Monitor the reaction by TLC.

-

Work-up: After cooling, pour the reaction mixture into ice water. The solid 3-(2-nitrovinyl)-6-isopropyl-1H-indole will precipitate. Filter the solid, wash thoroughly with water, and dry.

-

Reduction: In a flask, suspend the nitrovinyl indole (1.0 eq) in a mixture of acetonitrile and water (60:1).[15] Add Ni(OAc)₂·4H₂O (1.0 eq) followed by the portion-wise addition of NaBH₄ (4.0 eq) at room temperature.[15] Stir for 20-30 minutes.

-

Final Work-up and Purification: Quench the reaction carefully with dilute HCl. Make the solution basic with NaOH solution and extract with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude tryptamine by column chromatography.

N1-Functionalization: Tuning Receptor Selectivity and Potency

Modification at the indole nitrogen (N1) is a powerful strategy for modulating the pharmacological profile of a ligand. N-alkylation or, more significantly for certain targets like the 5-HT₆ receptor, N-arylsulfonylation can dramatically enhance binding affinity and introduce selectivity over other serotonin receptor subtypes.[18][19][20]

The introduction of an N-arylsulfonyl group to a tryptamine scaffold has been shown to increase 5-HT₆ receptor affinity by 10- to 100-fold in many cases.[18] This modification is typically achieved by deprotonating the indole nitrogen with a suitable base (e.g., NaH) in an aprotic solvent like DMF, followed by the addition of the desired arylsulfonyl chloride.

Data Summary and Structure-Activity Relationship (SAR) Insights

The synthetic routes described allow for the generation of a library of compounds where substitutions can be systematically varied to probe the SAR.

| Compound/Intermediate | Structure | Key Synthetic Step | Purpose / Significance |

| 6-Isopropyl-1H-indole | Isopropyl group at C6 | Fischer Indole Synthesis | Core scaffold, introduces lipophilicity. |

| 6-Isopropyl-1H-indole-3-carbaldehyde | Formyl group at C3 | Vilsmeier-Haack | Key intermediate for side chain elaboration.[16][21] |

| Generic Tryptamine Derivative | Aminoethyl side chain at C3 | Henry Reaction & Reduction | Classic serotonergic pharmacophore.[3][15] |

| N-Arylsulfonyl Tryptamine | Arylsulfonyl group at N1 | N-Sulfonylation | Often confers high affinity and selectivity for 5-HT₆ receptors.[18][19][22][23][24][25][26] |

SAR Insights:

-

C6-Isopropyl Group: This group generally enhances affinity for receptors with hydrophobic pockets near this region. It can also improve metabolic stability and oral bioavailability.

-

C3-Side Chain: The nature and length of the C3-alkylamine side chain are critical. For most 5-HT receptors, a two-carbon (ethyl) linker between the indole and the basic nitrogen is optimal. The substitution on the terminal amine (e.g., dimethyl vs. unsubstituted) fine-tunes potency and selectivity.

-

N1-Arylsulfonyl Group: For 5-HT₆ antagonists, the electronic and steric properties of the aryl ring are crucial. Electron-withdrawing groups on the phenylsulfonyl moiety can impact binding.[20] The N-arylsulfonyl group is believed to occupy a specific region of the receptor binding pocket.[18]

Conclusion and Future Directions

The 6-isopropylindole scaffold represents a valuable and versatile starting point for the synthesis of novel serotonin receptor modulators. The synthetic pathways outlined in this guide, particularly the combination of the Vilsmeier-Haack and Henry reactions, provide a robust and flexible platform for generating diverse tryptamine derivatives. Furthermore, strategic N1-functionalization offers a proven method for enhancing affinity and tuning selectivity, especially for challenging targets like the 5-HT₆ receptor. Future work in this area will likely focus on exploring a wider range of substituents on the N1-arylsulfonyl group and employing asymmetric synthesis to access enantiomerically pure modulators, which may offer improved therapeutic indices and reduced off-target effects.

References

-

Glennon, R. A. (2009). The Medicinal Chemistry of 5-HT6 Receptor Ligands with a Focus on Arylsulfonyltryptamine Analogs. Mini-Reviews in Medicinal Chemistry, 9(11), 1285-1301. [Link]

-

O'Mahony, S. M., Clarke, G., Borre, Y. E., Dinan, T. G., & Cryan, J. F. (2015). A one-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. Organic & Biomolecular Chemistry, 13(1), 1-1. [Link]

-

Saetae, W., & Jaratjaroonphong, J. (2024). Three-Steps Synthesis of Tryptamine Derivatives from Indole-3-Carboxaldehyde. Burapha Science Journal, 29(2), 1-12. [Link]

-

Stankovic, T., et al. (2006). N-arylsulfonyl-2-vinyltryptamines as new 5-HT6 serotonin receptor ligands. Bioorganic & Medicinal Chemistry Letters, 16(12), 3299-3302. [Link]

-

O'Connor, C., et al. (2015). A simple one-pot 2-step N-1-alkylation of indoles with α-iminoketones toward the expeditious 3-step synthesis of N-1-quinoxaline-indoles. Tetrahedron Letters, 56(45), 6246-6250. [Link]

-

Sperandio, D., et al. (2020). Enantioselective Catalytic Synthesis of N-alkylated Indoles. Symmetry, 12(7), 1184. [Link]

-

Russell, M. G., et al. (2001). N-Arylsulfonylindole derivatives as serotonin 5-HT(6) receptor ligands. Journal of Medicinal Chemistry, 44(23), 3881-3895. [Link]

-

Wang, Z., et al. (2022). Enantioselective Synthesis of N-Alkylindoles Enabled by Nickel- Catalyzed Modular, Unified C-C Coupling. ChemRxiv. [Link]

-

ResearchGate. (n.d.). Synthesis of N-alkylated indoles. ResearchGate. [Link]

-

Jana, U., et al. (2025). A One-Pot Route to Indole-3-acetaldehydes, Tryptophols, and Tryptamine-Based Alkaloids from Indoles. The Journal of Organic Chemistry. [Link]

- Gorman, O. T., et al. (2022). Method of synthesizing indole compounds.

-

Abdo, M., et al. (2021). Novel N-Arylsulfonylindoles Targeted as Ligands of the 5-HT6 Receptor. Insights on the Influence of C-5 Substitution on Ligand Affinity. Molecules, 26(11), 3326. [Link]

-

Anandan, S. K., et al. (2011). Synthesis and structure–activity relationship of novel conformationally restricted analogues of serotonin as 5-HT6 receptor ligands. Journal of Enzyme Inhibition and Medicinal Chemistry, 26(4), 548-559. [Link]

-

Slepukhin, P., et al. (2024). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. ChemRxiv. [Link]

-

Wikipedia. (n.d.). Fischer indole synthesis. Wikipedia. [Link]

-

Wikipedia. (n.d.). Indole-3-carbaldehyde. Wikipedia. [Link]

-

Kerr, M. A., et al. (2011). Enantioselective synthesis of 3-substituted tryptamines as core components of central nervous system drugs and indole natural products. Canadian Journal of Chemistry, 89(7), 845-853. [Link]

-

Organic Syntheses. (n.d.). Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles. Organic Syntheses. [Link]

-

ResearchGate. (2025). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. [Link]

-

Sonesson, C., et al. (1995). Structure-activity relationships in the 8-amino-6,7,8,9-tetrahydro-3H-benz[e]indole ring system. 1. Effects of substituents in the aromatic system on serotonin and dopamine receptor subtypes. Journal of Medicinal Chemistry, 38(12), 2202-2216. [Link]

- Davis, R. A., & Wildman, H. G. (2003). Method for producing tryptamine derivatives.

-

Kaur, P., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27365-27393. [Link]

-

ResearchGate. (2025). The Medicinal Chemistry of 5-HT6 Receptor Ligands with a Focus on Arylsulfonyltryptamine Analogs. ResearchGate. [Link]

-

Sharma, B. K., et al. (2010). A quantitative structure-activity relationship study on serotonin 5-HT6 receptor ligands: indolyl and piperidinyl sulphonamides. SAR and QSAR in Environmental Research, 21(3-4), 369-388. [Link]

-

NROChemistry. (n.d.). Vilsmeier-Haack Reaction. NROChemistry. [Link]

-

Name Reactions in Organic Synthesis. (n.d.). Fischer Indole Synthesis. Cambridge University Press. [Link]

-

J&K Scientific LLC. (2025). Fischer Indole Synthesis. J&K Scientific. [Link]

-

Sharma, B. K., et al. (2010). A quantitative structure-activity relationship study on serotonin 5-HT6) receptor ligands: indolyl and piperidinyl sulphonamides. SAR and QSAR in Environmental Research, 21(3-4), 369-388. [Link]

-

Al-Ostoot, F. H., et al. (2023). Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents. Molecules, 28(15), 5789. [Link]

-

Kaur, M., et al. (2026). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. Molecules, 31(3), 678. [Link]

-

Doye, S., et al. (2016). Synthesis of indoles and tryptophan derivatives via photoinduced nitrene C-H insertion. Beilstein Journal of Organic Chemistry, 12, 531-536. [Link]

-

Organic Chemistry Portal. (n.d.). Henry Reaction. Organic Chemistry Portal. [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (n.d.). View of Indole as a biological scaffold: a comprehensive review. Global Research Online. [Link]

-

Emami, S., et al. (2024). Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics. RSC Medicinal Chemistry. [Link]

-

Kaur, M., et al. (2026). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. Molecules, 31(3), 678. [Link]

- Google Patents. (n.d.). CN102731319A - Method for synthesizing 2-methyl-6-isopropyl aniline.

-

Encyclopedia MDPI. (n.d.). Synthesis of Indole Alkaloids. MDPI. [Link]

-

Afyon Kocatepe Üniversitesi. (n.d.). Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase. Afyon Kocatepe Üniversitesi. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of indoles. Organic Chemistry Portal. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. saapjournals.org [saapjournals.org]

- 3. US20030096379A1 - Method for producing tryptamine derivatives - Google Patents [patents.google.com]

- 4. Structure-activity relationships in the 8-amino-6,7,8,9-tetrahydro-3H-benz[e]indole ring system. 1. Effects of substituents in the aromatic system on serotonin and dopamine receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 8. Fischer Indole Synthesis | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 9. jk-sci.com [jk-sci.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. mdpi.com [mdpi.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]

- 14. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 15. li05.tci-thaijo.org [li05.tci-thaijo.org]

- 16. Indole-3-carbaldehyde - Wikipedia [en.wikipedia.org]

- 17. Henry Reaction [organic-chemistry.org]

- 18. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 19. N-Arylsulfonylindole derivatives as serotonin 5-HT(6) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Novel N-Arylsulfonylindoles Targeted as Ligands of the 5-HT6 Receptor. Insights on the Influence of C-5 Substitution on Ligand Affinity [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. N-arylsulfonyl-2-vinyltryptamines as new 5-HT6 serotonin receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. tandfonline.com [tandfonline.com]

- 24. researchgate.net [researchgate.net]

- 25. scilit.com [scilit.com]

- 26. A quantitative structure-activity relationship study on serotonin 5-HT6) receptor ligands: indolyl and piperidinyl sulphonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

Strategic Scaffold Design: 6-Isopropylindole-3-carboxaldehyde in Kinase Inhibitor Discovery

Executive Summary

This technical guide analyzes the utility of 6-isopropylindole-3-carboxaldehyde as a high-value building block in the rational design of ATP-competitive kinase inhibitors. While the indole scaffold is ubiquitous in medicinal chemistry (e.g., Sunitinib, Axitinib), the specific introduction of a 6-isopropyl group offers a distinct steric and lipophilic profile (

Structural Rationale & Pharmacophore Analysis

The Indole "Privileged Structure"

The indole core mimics the purine ring of ATP, allowing it to anchor into the kinase hinge region via hydrogen bonding. However, the core itself provides limited selectivity. Selectivity is engineered by decorating the scaffold to probe adjacent pockets.

The 3-Carboxaldehyde "Warhead Handle"

The aldehyde at the C3 position is chemically versatile. It serves as a reactive electrophile for condensation reactions (Knoevenagel, Schiff base formation), allowing the rapid assembly of "tail" regions that extend into the solvent front or the ribose-binding pocket.

The 6-Isopropyl "Selectivity Anchor"

The critical differentiator in this scaffold is the isopropyl group at the C6 position.

-

Hydrophobic Targeting: Unlike small substituents (F, Cl, Me), the isopropyl group provides significant bulk and lipophilicity. In many kinase binding modes (e.g., VEGFR2, FLT3), the C6 position of the indole faces a hydrophobic region near the solvent channel or the gatekeeper residue.

-

Steric Occlusion: The isopropyl group can induce selectivity by clashing with kinases that possess restricted access to this hydrophobic pocket, effectively filtering out off-target binding.

Computational Context: Binding Mode Hypothesis

To utilize this scaffold effectively, one must understand its spatial orientation. In a typical Sunitinib-like binding mode (indolin-2-one condensation), the scaffold orients as follows:

-

Hinge Region: The Indole NH (N1) and the Carbonyl (from the coupled oxindole) form a donor-acceptor pair with the kinase hinge backbone.

-

C6-Isopropyl Vector: Projects towards the solvent interface or the hydrophobic back-pocket (Region II), depending on the specific rotation of the inhibitor.

Visualization: Predicted Binding Topology

The following diagram illustrates the logical connection between the chemical structure and the kinase active site domains.

Caption: Pharmacophore mapping of 6-isopropylindole-3-carboxaldehyde within the ATP-binding cleft.

Synthetic Protocols

The synthesis of kinase inhibitors from this scaffold typically involves a Knoevenagel condensation . The following protocol describes the synthesis of a Sunitinib-analog library member, coupling the 6-isopropylindole-3-carboxaldehyde with an oxindole derivative.

Reaction Scheme

Reagents:

-

Scaffold: 6-isopropylindole-3-carboxaldehyde (1.0 eq)

-

Nucleophile: 5-Fluoro-1,3-dihydro-2H-indol-2-one (1.0 eq) (Example oxindole)

-

Catalyst: Piperidine (0.1 eq)

-

Solvent: Ethanol (EtOH)

Step-by-Step Methodology

Objective: Synthesize (Z)-3-((6-isopropyl-1H-indol-3-yl)methylene)-5-fluoroindolin-2-one.

-

Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1.0 mmol of 6-isopropylindole-3-carboxaldehyde and 1.0 mmol of 5-fluoroindolin-2-one in 10 mL of absolute ethanol.

-

Catalysis: Add 0.1 mmol (approx. 10 µL) of piperidine.

-

Mechanism Note: Piperidine acts as a base to deprotonate the C3-position of the oxindole, generating the enolate necessary for nucleophilic attack on the aldehyde.

-

-

Reflux: Heat the reaction mixture to reflux (78°C) for 3–6 hours. Monitor reaction progress via TLC (System: Hexane:Ethyl Acetate 1:1). The product usually precipitates as a yellow/orange solid.

-

Isolation: Cool the mixture to room temperature, then chill in an ice bath for 30 minutes to maximize precipitation.

-

Filtration: Filter the solid under vacuum. Wash the filter cake with cold ethanol (2 x 5 mL) to remove unreacted aldehyde and catalyst.

-

Purification: Recrystallize from Ethanol/DMF if necessary, or wash with diethyl ether to remove trace impurities.

-

Characterization: Confirm structure via 1H-NMR (DMSO-d6) and LC-MS. Look for the characteristic vinyl proton singlet around 7.8–8.2 ppm.

Synthetic Workflow Diagram

Caption: Workflow for Knoevenagel condensation of the indole scaffold.

Biological Validation: Kinase Assay Protocol

To validate the efficacy of the synthesized inhibitors, a FRET-based enzymatic assay (e.g., Z'-LYTE™ or LanthaScreen™) is recommended due to its high sensitivity and ratiometric data output.

Materials

-

Kinase: Recombinant VEGFR2, PDGFR

, or FLT3 (depending on target). -

Substrate: FRET-peptide substrate specific to the kinase.

-

ATP: At

concentration (typically 10–100 µM). -

Inhibitor: Serial dilutions of the 6-isopropylindole derivative in DMSO.

Assay Protocol

-

Compound Prep: Prepare 10-point dose-response plates (3-fold serial dilution) in 100% DMSO. Acoustic dispensing (Echo) is preferred to minimize volume errors.

-

Enzyme Mix: Dilute kinase in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

-

Reaction Initiation: Add 5 µL of Kinase/Peptide mix to the assay plate. Add 2.5 µL of ATP solution to initiate the reaction.

-

Incubation: Incubate at Room Temperature for 60 minutes (protect from light).

-

Development: Add Development Reagent (Site-specific protease). This cleaves non-phosphorylated peptides, disrupting the FRET signal. Phosphorylated peptides remain intact.

-

Readout: Measure Fluorescence Emission Ratio (Coumarin/Fluorescein) on a multimode plate reader (e.g., EnVision).

-

Analysis: Fit data to a sigmoidal dose-response equation (Variable Slope) to calculate

.

Data Presentation Template

| Compound ID | R1 (Oxindole Sub) | R2 (Indole C6) | VEGFR2 IC50 (nM) | FLT3 IC50 (nM) | Selectivity Ratio |

| Ref (Sunitinib) | 5-F, Et2N-chain | H | 10 | 2 | 5.0 |

| Analog 1 | 5-F | Isopropyl | TBD | TBD | -- |

| Analog 2 | 5-Cl | Isopropyl | TBD | TBD | -- |

Optimization Strategy: Structure-Activity Relationship (SAR)

When optimizing the 6-isopropylindole scaffold, consider the following SAR vectors:

-

The 6-Isopropyl Group (The Constant): Maintain this to preserve the unique hydrophobic interaction. If potency drops, the pocket may be too small; consider contracting to 6-ethyl or expanding to 6-tert-butyl to probe steric limits.

-

The Aldehyde Linker (The Variable):

-

Oxindoles: Mimic Sunitinib (RTK inhibition).

-

Hydrazines: Mimic Schiff-base inhibitors (often promiscuous, use with caution).

-

Cyanoacrylates: Irreversible covalent inhibition (if a Cysteine is nearby).

-

-

Physicochemical Properties:

-

The 6-isopropyl group adds ~

to the LogP. To counteract potential solubility issues, incorporate solubilizing groups (morpholine, piperazine) on the oxindole side of the molecule (the solvent-exposed tail).

-

References

-

Indole Kinase Inhibitor SAR Principles. Source: Zhang, et al. (2022). Recent Updates on Indole Derivatives as Kinase Inhibitors.[1][2][3] Current Medicinal Chemistry. [Link]

-

Sunitinib Structural Analogs (Indolin-2-one condensation). Source: Mendel, D. B., et al. (2003). In vivo antitumor activity of SU11248, a novel tyrosine kinase inhibitor targeting vascular endothelial growth factor and platelet-derived growth factor receptors. Clinical Cancer Research. [Link]

Sources

Solubility and Handling of 6-Isopropylindole-3-carboxaldehyde in DMSO and Ethanol

Executive Summary

6-Isopropylindole-3-carboxaldehyde (CAS: 170489-34-6) is a functionalized indole derivative frequently utilized as a precursor in the synthesis of pharmaceutical alkaloids and indole-based signaling molecules.[1] Its solubility profile is governed by the interplay between the hydrophobic isopropyl-substituted indole core and the polar, hydrogen-bond-accepting aldehyde moiety.

This technical guide provides a rigorous analysis of its solvation thermodynamics in Dimethyl Sulfoxide (DMSO) and Ethanol (EtOH) . While the parent compound (indole-3-carboxaldehyde) is well-characterized, the 6-isopropyl substituent introduces steric bulk and lipophilicity that distinctively alter its dissolution kinetics. This guide outlines expected solubility ranges, mechanistic solvation theories, and validated protocols for preparing stable stock solutions.

Physicochemical Profile

Understanding the solute's intrinsic properties is a prerequisite for predicting solubility. The 6-isopropyl group lowers the melting point relative to the parent indole-3-carboxaldehyde (196°C vs. ~146°C), theoretically enhancing solubility in organic solvents by reducing the lattice energy required for dissolution.

| Property | Data | Relevance to Solubility |

| Molecular Formula | C₁₂H₁₃NO | Moderate molecular weight facilitates dissolution. |

| Molecular Weight | 187.24 g/mol | -- |

| Melting Point | 144–148 °C | Lower than parent indole; suggests higher solubility in organics.[1] |

| LogP (Predicted) | ~2.8 - 3.2 | Lipophilic; poor water solubility, high affinity for DMSO/EtOH. |

| H-Bond Donors | 1 (Indole NH) | Critical for solvent interaction (DMSO S=O, EtOH -OH). |

| H-Bond Acceptors | 1 (Aldehyde C=O) | Site for dipole-dipole interaction. |

Solubility Mechanics: DMSO vs. Ethanol[2]

Dimethyl Sulfoxide (DMSO)

Status: Primary Solvent (High Solubility) DMSO is the gold standard for preparing high-concentration stock solutions (>25 mM) of 6-isopropylindole-3-carboxaldehyde.

-

Mechanism: DMSO is a dipolar aprotic solvent. The sulfoxide oxygen acts as a strong hydrogen bond acceptor, interacting with the indole N-H proton. Simultaneously, the non-polar methyl groups of DMSO stabilize the hydrophobic isopropyl-indole scaffold via van der Waals forces.

-

Expected Solubility: ≥ 30 mg/mL (approx. 160 mM).

-

Application: Ideal for biological assays and long-term storage at -20°C.[2]

Ethanol (EtOH)

Status: Secondary Solvent / Co-solvent (Moderate to High Solubility) Ethanol serves as a viable alternative for applications sensitive to DMSO toxicity.

-

Mechanism: Ethanol is a polar protic solvent. It acts as both an H-bond donor (to the aldehyde oxygen) and an H-bond acceptor (from the indole NH). However, the hydrophobic isopropyl group may limit solubility compared to DMSO.

-

Expected Solubility: ~10–15 mg/mL (approx. 50–80 mM). Warming (37°C) significantly enhances solubility.

-

Application: Crystallization, chemical synthesis, and specific cellular assays.

Solvation Interaction Diagram

The following diagram illustrates the molecular interactions driving solubility in both solvent systems.

Caption: Mechanistic comparison of solvation forces. DMSO leverages dipolar interactions for maximal solubility, while Ethanol relies on a dual H-bonding network.

Experimental Protocols

Protocol A: Preparation of 50 mM Stock Solution in DMSO

Objective: Create a stable, high-concentration stock for biological dilution.

-

Calculate Mass: To prepare 1 mL of 50 mM solution:

-

Weighing: Weigh ~9.4 mg of 6-isopropylindole-3-carboxaldehyde into a sterile amber glass vial. (Amber glass prevents photo-oxidation of the aldehyde).

-

Solvent Addition: Add 1 mL of anhydrous DMSO (Grade: ≥99.9%, stored over molecular sieves).

-

Dissolution: Vortex vigorously for 30–60 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

-

Validation: Visually inspect for clarity. The solution should be a clear, slight yellow/beige liquid.

Protocol B: Visual Titration for Solubility Limit (Ethanol)

Objective: Empirically determine the saturation point in Ethanol for a specific lot.

-

Initial Setup: Place 10 mg of compound into a clear glass vial.

-

Incremental Addition: Add Ethanol in 100 µL increments.

-

Agitation: After each addition, vortex for 30 seconds and observe.

-

Endpoint: Record the volume (

) where the solid completely disappears. -

Calculation:

Note: If solubility is <10 mg/mL, mild heating to 40°C is permissible, but precipitation may occur upon cooling.

Stability & Storage Guidelines

The aldehyde functionality at the C3 position renders this molecule susceptible to oxidation (to carboxylic acid) and Schiff base formation if handled improperly.

-

Oxidation Risk: Air-sensitive.[3] Stock solutions should be purged with Argon or Nitrogen gas before capping.

-

Hygroscopicity: DMSO is hygroscopic.[3][4] Water uptake >1% can precipitate the hydrophobic solute. Use single-use aliquots to minimize freeze-thaw cycles.

-

Temperature:

-

Solid: Store at 2–8°C (desiccated).

-

DMSO Stock: Store at -20°C (stable for ~1 month) or -80°C (stable for ~6 months).

-

Workflow Visualization: Stock Preparation

Caption: Step-by-step decision tree for preparing and validating stock solutions.

References

-

Sigma-Aldrich. (n.d.). 6-Isopropylindole-3-carboxaldehyde Product Specification. Retrieved from

-

Cayman Chemical. (2020).[2] Indole-3-carboxaldehyde Product Information & Solubility Data. Retrieved from

-

PubChem. (n.d.). Compound Summary for CID 10256 (Indole-3-carboxaldehyde). National Library of Medicine. Retrieved from

-

ChemicalBook. (2025). 6-Isopropylindole-3-carboxaldehyde Properties and Safety. Retrieved from

-

BenchChem. (n.d.). Indole-3-carboxaldehyde basic properties and structure. Retrieved from

Sources

Comparative Analysis: Indole-3-Carboxaldehyde vs. 6-Isopropyl Derivative

This technical guide provides a comparative analysis of Indole-3-carboxaldehyde (I3CA) and its 6-isopropyl derivative (6-iPr-I3CA) . It is structured to assist researchers in selecting the appropriate scaffold for medicinal chemistry campaigns, specifically focusing on Structure-Activity Relationship (SAR) implications and synthetic methodologies.

Executive Summary

Indole-3-carboxaldehyde (I3CA) is a naturally occurring metabolite (derived from tryptophan) that serves as a versatile C3-electrophilic synthone. It is characterized by high crystallinity and moderate polarity.

The 6-isopropyl derivative (6-iPr-I3CA) represents a strategic lipophilic modification. The introduction of the isopropyl group at the C6 position disrupts crystal packing (lowering melting point) and significantly increases the partition coefficient (LogP). This modification is typically employed in drug design to enhance permeability, fill hydrophobic pockets in target proteins (e.g., kinase allosteric sites), and modulate metabolic clearance.

Physicochemical Architecture

The transition from the unsubstituted parent to the 6-isopropyl analog fundamentally alters the molecular landscape. The isopropyl group exerts a positive inductive effect (+I) and introduces steric bulk remote from the reactive C3-formyl center.

Data Comparison Table

| Property | Indole-3-carboxaldehyde (I3CA) | 6-Isopropyl-indole-3-carboxaldehyde | Impact of Modification |

| CAS | 487-89-8 | 170489-34-6 | Distinct chemical entity |

| Formula | C | C | Addition of C |

| MW | 145.16 g/mol | 187.24 g/mol | +42 Da (Lipophilic bulk) |

| Melting Point | 193–199 °C [1] | 144–148 °C [2] | Crystal Lattice Disruption: The bulky isopropyl group reduces π-π stacking efficiency. |

| LogP (Calc) | ~1.7–1.9 | ~3.1–3.3 | Hydrophobicity: >1 log unit increase; enhances membrane permeability. |

| Electronic Effect | Neutral | Weakly Electron Donating (+I) | Slight activation of the indole ring toward electrophiles. |

Synthetic Methodology: The Vilsmeier-Haack Formylation

Both compounds are synthesized via the Vilsmeier-Haack reaction , a robust protocol for C3-selective formylation of electron-rich heterocycles.[1]

Mechanism & Causality

The reaction utilizes Phosphorus Oxychloride (POCl

-

Regioselectivity: The indole C3 position is the most nucleophilic site (enamine-like character).

-

Substituent Effect: In the 6-isopropyl derivative, the alkyl group at C6 is weakly electron-donating. This slightly increases the electron density of the pyrrole ring, theoretically accelerating the electrophilic attack compared to unsubstituted indole, though the effect is subtle.

Diagram: Vilsmeier-Haack Reaction Workflow

The following diagram illustrates the critical intermediate states and the hydrolysis step required to release the aldehyde.[1][2][3]

[1][4]

Experimental Protocols

These protocols are designed to be self-validating. The "Checkpoints" ensure the reaction is proceeding correctly before committing to the next step.

Protocol A: Synthesis of 6-Isopropylindole-3-carboxaldehyde

Note: This protocol assumes the starting material 6-isopropylindole is available (typically synthesized from 4-isopropylaniline via Leimgruber-Batcho or Fischer indole synthesis).

Reagents:

-

6-Isopropylindole (1.0 eq)

-

Phosphorus Oxychloride (POCl

, 1.1 eq) -

Dimethylformamide (DMF, 5-10 volumes, anhydrous)

-

Sodium Hydroxide (NaOH, 2M solution)[4]

Step-by-Step Workflow:

-

Reagent Formation: In a flame-dried round-bottom flask under N

, cool anhydrous DMF to 0°C. Add POCl-

Checkpoint: Observe the formation of a white/yellowish suspension or viscous oil (the Vilsmeier complex). Ensure exotherm is controlled < 10°C.

-

-

Substrate Addition: Dissolve 6-isopropylindole in minimal DMF. Add this solution dropwise to the Vilsmeier complex at 0°C.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours.

-

Validation: Monitor by TLC (System: 30% EtOAc/Hexane). The starting material (high R

) should disappear, replaced by a polar iminium intermediate (baseline) or the aldehyde (if checking hydrolyzed aliquot).

-

-

Hydrolysis (Critical): Pour the reaction mixture onto crushed ice (5x volume). The solution will be acidic. Slowly add 2M NaOH with vigorous stirring until pH ~9–10.

-

Observation: The product will precipitate as a solid.

-

-

Workup: Filter the precipitate. Wash with copious water to remove DMF and inorganic salts. Recrystallize from Ethanol/Water or purify via flash chromatography if necessary.

Structural Characterization (NMR)

Distinguishing the two derivatives requires focusing on the aliphatic region and the aromatic coupling patterns.

| Feature | Indole-3-carboxaldehyde (I3CA) | 6-Isopropyl-indole-3-carboxaldehyde |

| -CHO (Aldehyde) | Singlet, ~9.9–10.1 ppm | Singlet, ~9.9–10.1 ppm (Unchanged) |

| C2-H | Singlet/Doublet (small | Singlet/Doublet, ~8.0–8.3 ppm (Unchanged) |

| Aliphatic Region | Silent (No signals < 6 ppm usually) | Distinct Isopropyl Signals: 1. Septet (~2.9–3.0 ppm, 1H)2. Doublet (~1.2–1.3 ppm, 6H) |

| Aromatic Region | 4 protons (m). C4, C5, C6, C7. | 3 protons.[5] C7-H appears as a doublet ( |

Biological Interface & SAR Logic

The choice between I3CA and its 6-isopropyl analog is rarely arbitrary; it is a calculated decision in Lead Optimization .

SAR Decision Matrix

-

Select I3CA (Parent): When targeting polar binding sites, requiring high water solubility, or utilizing the aldehyde for further diversity-oriented synthesis (e.g., Schiff bases).

-

Select 6-iPr-I3CA: When the target protein possesses a hydrophobic pocket (e.g., the "back pocket" of a kinase ATP site) or when the parent compound suffers from rapid metabolic oxidation at the C6 position.

Diagram: SAR Logic Flow

References

-

BenchChem. (2025).[6] Indole-3-carboxaldehyde basic properties and structure. Retrieved from

-

Sigma-Aldrich. (n.d.). 6-Isopropylindole-3-carboxaldehyde 97% Product Sheet. CAS: 170489-34-6.[7] Retrieved from

-

National Institutes of Health (NIH). (2025). Indole-3-Carboxaldehyde | C9H7NO | CID 10256 - PubChem. Retrieved from

-

Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Org. Synth. 2024, 101, 21-33.[4] Retrieved from

-

ChemicalBook. (2026). 6-ISOPROPYLINDOLE-3-CARBOXALDEHYDE Properties and Safety. Retrieved from

-

Der Pharma Chemica. (2010). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Retrieved from

Sources

- 1. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [cambridge.org]

- 2. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 3. One moment, please... [chemistrysteps.com]

- 4. orgsyn.org [orgsyn.org]

- 5. bmse000645 Indole-3-carboxaldehyde at BMRB [bmrb.io]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 6-ISOPROPYLINDOLE-3-CARBOXALDEHYDE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

Methodological & Application

Application Notes and Protocols for Multi-Component Reactions Utilizing 6-Isopropylindole-3-carboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Advantage of 6-Isopropylindole-3-carboxaldehyde in Modern Drug Discovery

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and blockbuster drugs.[1][2] Its unique electronic properties and ability to participate in various biological interactions make it a privileged structure in drug design. Within this esteemed class of heterocycles, substituted indole-3-carboxaldehydes are pivotal intermediates, offering a gateway to a vast chemical space of complex, biologically active molecules.[3][4] This guide focuses on a particularly valuable building block: 6-isopropylindole-3-carboxaldehyde .

The introduction of an isopropyl group at the 6-position of the indole ring is a strategic design element. This lipophilic group can enhance binding affinity to hydrophobic pockets in target proteins, potentially improving potency and pharmacokinetic properties. Furthermore, the electron-donating nature of the isopropyl group influences the reactivity of the indole core, a factor that can be harnessed in various chemical transformations.[5][6]

Multi-component reactions (MCRs) have emerged as powerful tools in drug discovery, enabling the rapid and efficient synthesis of diverse compound libraries from simple starting materials in a single step.[7][8] This approach aligns with the principles of green chemistry by minimizing waste and maximizing atom economy. This document provides detailed application notes and protocols for the use of 6-isopropylindole-3-carboxaldehyde in three key MCRs: the Ugi, Passerini, and Povarov reactions. We will delve into the mechanistic underpinnings of each reaction, provide step-by-step experimental procedures, and discuss the anticipated outcomes, with a special focus on how the 6-isopropyl substituent can be leveraged to create novel molecular architectures with therapeutic potential.

Synthesis of the Core Building Block: 6-Isopropylindole-3-carboxaldehyde

The Vilsmeier-Haack reaction is a reliable and widely used method for the formylation of electron-rich heterocycles like indoles.[9] This reaction introduces a formyl group at the C3 position, the most nucleophilic site of the indole ring.

Protocol: Vilsmeier-Haack Formylation of 6-Isopropylindole

Materials:

-

6-Isopropylindole

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM, anhydrous)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

Vilsmeier Reagent Formation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents). Cool the flask to 0 °C in an ice bath. Slowly add POCl₃ (1.2 equivalents) dropwise to the DMF with vigorous stirring, maintaining the temperature below 10 °C. Allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent (a chloroiminium salt) will form.

-

Formylation: Dissolve 6-isopropylindole (1 equivalent) in anhydrous DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is alkaline.

-

Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 6-isopropylindole-3-carboxaldehyde as a solid.

Rationale for Experimental Choices: The Vilsmeier-Haack reaction is highly regioselective for the C3 position of indoles due to the high electron density at this position. The electron-donating isopropyl group at the 6-position further activates the indole ring towards electrophilic substitution, potentially leading to a faster reaction rate compared to unsubstituted indole.[6] Anhydrous conditions are crucial to prevent the decomposition of the Vilsmeier reagent and POCl₃.

Application in Multi-Component Reactions

The Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a cornerstone of MCRs, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like α-acylamino amide scaffold.[10] This reaction is renowned for its high convergence and the vast structural diversity it can generate.

The reaction is initiated by the formation of an imine from the aldehyde and the amine. Protonation of the imine by the carboxylic acid forms an iminium ion, which is then attacked by the nucleophilic isocyanide. The resulting nitrilium ion is trapped by the carboxylate anion to form an intermediate that undergoes a Mumm rearrangement to yield the final stable product.

Caption: Ugi Four-Component Reaction Workflow.

Materials:

-

6-Isopropylindole-3-carboxaldehyde

-

A primary or secondary amine (e.g., benzylamine)

-

A carboxylic acid (e.g., acetic acid)

-

An isocyanide (e.g., tert-butyl isocyanide)

-

Methanol (MeOH) as solvent

Procedure:

-

To a solution of 6-isopropylindole-3-carboxaldehyde (1.0 mmol) in methanol (5 mL) in a round-bottom flask, add the amine (1.1 mmol) and the carboxylic acid (1.1 mmol).

-

Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

-

Add the isocyanide (1.0 mmol) to the reaction mixture.

-

Stir the reaction at room temperature for 24-48 hours. Monitor the progress by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

| Component | Example | Molar Eq. |

| Aldehyde | 6-Isopropylindole-3-carboxaldehyde | 1.0 |

| Amine | Benzylamine | 1.1 |

| Carboxylic Acid | Acetic Acid | 1.1 |

| Isocyanide | tert-Butyl isocyanide | 1.0 |

| Solvent | Methanol | - |

Rationale and Insights: The electron-donating isopropyl group on the indole ring does not directly participate in the reaction but can influence the electronic properties of the aldehyde, potentially affecting the rate of imine formation. The choice of methanol as a solvent is common for Ugi reactions as it effectively solubilizes the reactants and intermediates. The products of this reaction, featuring a peptide-like backbone attached to the indole scaffold, are of significant interest in medicinal chemistry for their potential as protease inhibitors or as scaffolds for further functionalization.

The Passerini Three-Component Reaction

The Passerini reaction is another powerful isocyanide-based MCR that combines an aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy amide.[11][12] It is one of the first MCRs to be discovered and remains a highly efficient method for generating molecular complexity.

The mechanism is believed to proceed through a concerted pathway in non-polar solvents, where the aldehyde, carboxylic acid, and isocyanide react in a single step. In polar solvents, an ionic mechanism may operate, involving the initial protonation of the aldehyde. The key intermediate then undergoes an intramolecular acyl transfer (Mumm rearrangement) to give the final product.

Caption: Passerini Three-Component Reaction Workflow.

Materials:

-

6-Isopropylindole-3-carboxaldehyde

-

A carboxylic acid (e.g., benzoic acid)

-

An isocyanide (e.g., cyclohexyl isocyanide)

-

Dichloromethane (DCM, anhydrous) as solvent

Procedure:

-

In a dry flask under a nitrogen atmosphere, dissolve 6-isopropylindole-3-carboxaldehyde (1.0 mmol) and the carboxylic acid (1.2 mmol) in anhydrous DCM (5 mL).

-

Add the isocyanide (1.0 mmol) to the solution at room temperature.

-

Stir the reaction mixture for 12-24 hours. Monitor the reaction by TLC.

-

Once the reaction is complete, wash the mixture with a saturated solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

| Component | Example | Molar Eq. |

| Aldehyde | 6-Isopropylindole-3-carboxaldehyde | 1.0 |

| Carboxylic Acid | Benzoic Acid | 1.2 |

| Isocyanide | Cyclohexyl isocyanide | 1.0 |

| Solvent | Dichloromethane | - |

Rationale and Insights: The Passerini reaction is typically favored in aprotic solvents like DCM.[11] The electron-donating nature of the 6-isopropyl group can enhance the electrophilicity of the aldehyde's carbonyl carbon upon protonation (in an ionic pathway) or through polarization, potentially accelerating the reaction. The resulting α-acyloxy amides are valuable scaffolds in drug discovery, with some derivatives showing anticancer and antiviral activities.[13]

The Povarov Reaction

The Povarov reaction is a formal [4+2] cycloaddition for the synthesis of tetrahydroquinolines. In its three-component variant, an aniline, an aldehyde, and an electron-rich alkene react to form the tetrahydroquinoline core.

The reaction proceeds through the initial formation of an imine from the aniline and the aldehyde. This imine then acts as the azadiene in a Diels-Alder reaction with the electron-rich alkene. The reaction is often catalyzed by a Lewis or Brønsted acid to activate the imine for the cycloaddition.

Caption: Povarov Three-Component Reaction Workflow.

Materials:

-

6-Isopropylindole-3-carboxaldehyde

-

An aniline (e.g., p-anisidine)

-

An electron-rich alkene (e.g., N-vinylpyrrolidone)

-

A Lewis acid catalyst (e.g., scandium(III) triflate, Sc(OTf)₃)

-

Acetonitrile (ACN, anhydrous) as solvent

Procedure:

-

To a mixture of 6-isopropylindole-3-carboxaldehyde (1.0 mmol) and the aniline (1.1 mmol) in anhydrous acetonitrile (5 mL) in a sealed tube, add the Lewis acid catalyst (10 mol%).

-

Stir the mixture at room temperature for 20 minutes.

-

Add the electron-rich alkene (1.5 mmol) to the reaction mixture.

-

Seal the tube and heat the reaction at 80 °C for 12 hours.

-

After cooling to room temperature, quench the reaction with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography on silica gel.

| Component | Example | Molar Eq. / Loading |

| Aldehyde | 6-Isopropylindole-3-carboxaldehyde | 1.0 |

| Aniline | p-Anisidine | 1.1 |

| Alkene | N-Vinylpyrrolidone | 1.5 |

| Catalyst | Sc(OTf)₃ | 10 mol% |

| Solvent | Acetonitrile | - |

Rationale and Insights: The Povarov reaction provides access to the tetrahydroquinoline scaffold, which is present in many biologically active compounds with anticancer and anti-inflammatory properties.[14][15] The use of a Lewis acid catalyst is often necessary to activate the in-situ formed imine towards the cycloaddition with the alkene. The electron-donating 6-isopropyl group on the indole aldehyde component is not expected to have a strong direct effect on the cycloaddition step but can influence the overall electronic properties of the final tetrahydroquinoline product, which may be beneficial for its biological activity.

Conclusion and Future Perspectives

6-Isopropylindole-3-carboxaldehyde is a versatile and valuable building block for the synthesis of complex, drug-like molecules through multi-component reactions. The Ugi, Passerini, and Povarov reactions provide efficient and convergent pathways to diverse molecular scaffolds that are of high interest to the pharmaceutical industry. The protocols and insights provided in this guide are intended to empower researchers to explore the rich chemical space accessible from this unique starting material. The strategic incorporation of the 6-isopropyl group offers a handle for fine-tuning the physicochemical and pharmacological properties of the resulting compounds, making it a promising tool in the quest for novel therapeutics. Future work could involve the exploration of other MCRs with this aldehyde, as well as the biological evaluation of the synthesized compound libraries to identify new lead candidates for drug development.

References

- Multicomponent reactions (MCRs) yielding medicinally relevant rings: a recent update and chemical space analysis of the scaffolds. (2025). RSC Advances.

- Recent advances in the application of indoles in multicomponent reactions. (n.d.). RSC Advances.

- Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline. (2021). Scientific Reports.

- Design, synthesis, and biological evaluation of tetrahydroquinolinones and tetrahydroquinolines with anticancer activity. (n.d.). Scientific Reports.

- Povarov Reaction in the Synthesis of Polycyclic Compounds with a Tetrahydroquinoline Fragment. (n.d.). Chemistry of Heterocyclic Compounds.

- Recent advances in Ugi reaction and its post-transformation strategies for crafting diverse indole frameworks. (2025). Organic & Biomolecular Chemistry.

- A multicomponent reaction for modular assembly of indole-fused heterocycles. (2024). Chemical Science.

- The povarov reaction in the synthesis of N-polycyclic compounds with a tetrahydroquinoline fragment. (n.d.).

- A multicomponent reaction for modular assembly of indole-fused heterocycles. (n.d.). PMC.

- Synthesis and In Vitro Evaluation of Tetrahydroquinoline Derivatives as Antiproliferative Compounds of Breast Cancer via Targeting the GPER. (n.d.). PubMed.

- Visible-Light-Mediated Aerobic Tandem Dehydrogenative Povarov/Aromatization Reaction: Synthesis of Isocryptolepines. (2025).

- Indoles in Multicomponent Processes (MCPs). (n.d.). Chemical Reviews.

- Passerini reaction. (n.d.). Wikipedia.

- The Ugi-4CR as effective tool to access promising anticancer isatin-based α-acetoamide carboxamide oxindole hybrids. (n.d.). Beilstein Archives.

- Ugi Multicomponent Reaction. (n.d.). Organic Syntheses.

- Steric substitution in phenylazo indoles reveals interplay of steric and electronic effects on photophysical dynamics. (n.d.). Physical Chemistry Chemical Physics.

- Mechanochemical Aza-Vinylogous Povarov Reactions for the Synthesis of Highly Functionalized 1,2,3,4-Tetrahydroquinolines and 1,2,3,4-Tetrahydro-1,5-Naphthyridines. (n.d.). Molecules.

- Passerini Reaction. (n.d.). Organic Chemistry Portal.

- Accessing Promising Passerini Adducts in Anticancer Drug Design. (2024). Molecules.

- Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. (2024). Organic Syntheses.

- Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. (2013). Scientific Research Publishing.

- The Ugi three-component reaction and its variants. (n.d.). Organic Chemistry Frontiers.

- Reaction Mechanism and Effect of Substituent in Direct Bromination of Indoles. (n.d.).

- Recent advances in Ugi reaction and its post-transformation strategies for crafting diverse indole frameworks. (n.d.). Organic & Biomolecular Chemistry.

- Multicomponent Ugi Reaction of Indole-N-carboxylic Acids: Expeditious Access to Indole Carboxamide Amino Amides. (2019). Organic Letters.

- Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal.

- New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. (n.d.). Current Organic Chemistry.

- Pharmacological properties of some 3-substituted indole derivatives, a concise overview. (2014).

- The 100 facets of the Passerini reaction. (n.d.). Chemical Science.

- Water-Assisted Passerini Reactions under Mechanochemical Activation: A Simple and Straightforward Access to Oxindole Deriv

- Indole based multicomponent reactions towards functionalized heterocycles. (n.d.).

- The Biological and Pharmacological Potentials of Indole-based Heterocycles. (2023). Current Organic Synthesis.

- Recent synthetic developments in a powerful imino Diels–Alder reaction (Povarov reaction)

- An efficient Passerini tetrazole reaction (PT-3CR). (n.d.). Green Chemistry.

- Electronic Substitution Effect on the Ground and Excited State Properties of Indole Chromophore: A Comput

- The Role of the Catalyst on the Reactivity and Mechanism in the Diels–Alder Cycloaddition Step of the Povarov Reaction for the Synthesis of a Biological Active Quinoline Derivative: Experimental and Theoretical Investig

- Pharmacological Potential of Indole Derivatives: A Detailed Review. (2025). Advanced Journal of Chemistry B.

- Passerini 3-component reaction utilizing carboxylic acid, aldehyde, and isocyanide. (n.d.).

- An Explanation of Substituent Effects. (2023). Chemistry LibreTexts.

- Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. (2007). European Journal of Medicinal Chemistry.

- Gut microbiome-derived indole-3-carboxaldehyde promotes intestinal development via AHR-NRF2 signaling in the early-life of chicks. (2025). The ISME Journal.

- Vilsmeier-Haack Piperonal Synthesis. (2012). Sciencemadness.org.

- Substituents exerting influence (electronic and steric effects) on... (n.d.).

- Synthetic method for indole-3-carboxaldehyde compounds. (n.d.).

- Dearomative (4 + 3) Cycloaddition Reactions of 3-Alkenylindoles and 3-Alkenylpyrroles to Afford Cyclohepta[b]indoles and Cyclohepta[b]. (2022). The Journal of Organic Chemistry.

Sources

- 1. benthamscience.com [benthamscience.com]

- 2. ajchem-b.com [ajchem-b.com]

- 3. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacological properties of some 3-substituted indole derivatives, a concise overview [icc.journals.pnu.ac.ir]

- 5. Electronic Substitution Effect on the Ground and Excited State Properties of Indole Chromophore: A Computational Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Multicomponent reactions (MCRs) yielding medicinally relevant rings: a recent update and chemical space analysis of the scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06681B [pubs.rsc.org]

- 8. A multicomponent reaction for modular assembly of indole-fused heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 10. Recent advances in Ugi reaction and its post-transformation strategies for crafting diverse indole frameworks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Passerini reaction - Wikipedia [en.wikipedia.org]

- 12. Passerini Reaction [organic-chemistry.org]

- 13. Accessing Promising Passerini Adducts in Anticancer Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design, synthesis, and biological evaluation of tetrahydroquinolinones and tetrahydroquinolines with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Preparation of Hydrazone Derivatives from 6-Isopropylindole-3-carboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of hydrazone derivatives from 6-isopropylindole-3-carboxaldehyde. Hydrazones are a critical class of organic compounds characterized by the >C=N-NH- functional group and are recognized for their wide-ranging pharmacological activities. The indole nucleus, a privileged scaffold in medicinal chemistry, when combined with the hydrazone moiety, often results in derivatives with significant therapeutic potential, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] This guide details the underlying chemical principles, step-by-step experimental protocols, characterization techniques, and safety considerations for the successful preparation and validation of these target compounds.

Introduction: The Significance of Indole-Based Hydrazones

The fusion of an indole ring system with a hydrazone linker creates a unique molecular architecture that has consistently yielded compounds with notable biological activities.[2][3] The indole moiety, present in numerous natural products and pharmaceuticals, contributes to the binding affinity of these molecules with various biological targets. The azomethine group (-N=CH-) of the hydrazone is crucial for its biological activity.[3] The lipophilicity of the 6-isopropyl group on the indole ring can further enhance the pharmacokinetic profile of the resulting derivatives.

The synthesis of hydrazones is typically achieved through the condensation reaction of a carbonyl compound (in this case, 6-isopropylindole-3-carboxaldehyde) with a hydrazine derivative.[4][5] This reaction is generally straightforward but can be influenced by several factors, including the choice of catalyst, solvent, and reaction temperature. This application note will explore these parameters to provide a robust and reproducible synthetic strategy.

Reaction Mechanism and Theoretical Considerations

The formation of a hydrazone from an aldehyde and a hydrazine proceeds via a nucleophilic addition-elimination mechanism. The reaction is typically acid-catalyzed.[4]

Mechanism Overview:

-

Protonation of the Carbonyl Oxygen: In the presence of an acid catalyst, the oxygen atom of the aldehyde is protonated, increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack by Hydrazine: The lone pair of electrons on the terminal nitrogen of the hydrazine attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the attacking nitrogen to the oxygen atom.

-

Dehydration: The intermediate then undergoes dehydration (loss of a water molecule) to form a protonated imine (hydrazone).

-

Deprotonation: Finally, a base (such as the solvent or another molecule of hydrazine) removes the proton from the nitrogen atom, yielding the final hydrazone product and regenerating the acid catalyst.

It is important to control the pH of the reaction medium. While acid catalysis is necessary, highly acidic conditions can protonate the hydrazine, rendering it non-nucleophilic and thus hindering the reaction.[6]

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of a representative hydrazone derivative from 6-isopropylindole-3-carboxaldehyde.

Materials and Reagents

-

6-Isopropylindole-3-carboxaldehyde

-

Hydrazine hydrate or substituted hydrazine (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine)

-

Absolute Ethanol (or other suitable solvent such as methanol)

-

Glacial Acetic Acid (catalyst)

-

Deionized Water

-

Anhydrous Sodium Sulfate

-

Standard laboratory glassware (round-bottom flask, condenser, beaker, etc.)

-

Magnetic stirrer with heating plate

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

Rotary evaporator

-

Melting point apparatus

General Synthetic Procedure

The following procedure describes the synthesis of (E)-N'-( (6-isopropyl-1H-indol-3-yl)methylene)benzohydrazide as a representative example.

Step 1: Dissolution of Reactants In a 100 mL round-bottom flask, dissolve 6-isopropylindole-3-carboxaldehyde (1.0 eq) in absolute ethanol (20-30 mL). Add a magnetic stir bar to the flask.

Step 2: Addition of Hydrazine and Catalyst To the stirred solution, add the desired carbohydrazide, for instance, benzohydrazide (1.0 eq).[7] Following this, add a catalytic amount of glacial acetic acid (2-3 drops).[8]

Step 3: Reaction Monitoring Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 78 °C for ethanol). Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., hexane:ethyl acetate, 7:3 v/v). The reaction is typically complete within 2-4 hours.[7]

Step 4: Product Isolation and Purification Once the reaction is complete (as indicated by the disappearance of the starting aldehyde on the TLC plate), allow the mixture to cool to room temperature. The product may precipitate out of the solution upon cooling. If so, collect the solid by vacuum filtration. If no precipitate forms, the solvent can be removed under reduced pressure using a rotary evaporator. The resulting solid can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure hydrazone derivative.[9]

Step 5: Drying Dry the purified product in a vacuum oven at a moderate temperature (e.g., 50-60 °C) to remove any residual solvent.

Workflow Diagram

Sources

- 1. japsonline.com [japsonline.com]

- 2. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Hydrazone: Formation, Structure, and Reactions [chemistrylearner.com]

- 5. minarjournal.com [minarjournal.com]

- 6. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

Troubleshooting & Optimization

preventing oxidation of 6-isopropylindole-3-carboxaldehyde during storage

Technical Support Center: 6-Isopropylindole-3-carboxaldehyde

A Guide to Preventing Oxidation During Storage and Handling